molecular formula C12H13N B13693255 1-Amino-5-ethylnaphthalene

1-Amino-5-ethylnaphthalene

Cat. No.: B13693255
M. Wt: 171.24 g/mol
InChI Key: RGGPKQGJGLIABM-UHFFFAOYSA-N
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Description

1-Amino-5-ethylnaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings

Chemical Reactions Analysis

1-Amino-5-ethylnaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-5-ethylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-5-ethylnaphthalene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .

Comparison with Similar Compounds

1-Amino-5-ethylnaphthalene can be compared with other naphthalene derivatives, such as 1-Amino-5-nitronaphthalene and 1,5-Diaminonaphthalene. While these compounds share a similar core structure, their functional groups confer different chemical properties and reactivities. For example, 1-Amino-5-nitronaphthalene has a nitro group that makes it more reactive in reduction reactions, whereas 1,5-Diaminonaphthalene has two amino groups, enhancing its nucleophilicity .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

5-ethylnaphthalen-1-amine

InChI

InChI=1S/C12H13N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3-8H,2,13H2,1H3

InChI Key

RGGPKQGJGLIABM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=C(C2=CC=C1)N

Origin of Product

United States

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